(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Description
(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS 130342-80-2) is a bicyclic amine with a nitrogen atom integrated into its bicyclo[3.2.1]octane scaffold. Key structural features include:
- A 4-chlorophenyl substituent at position 3, contributing to lipophilicity and influencing receptor interactions.
- A methyl ester group at position 2, which may affect metabolic stability.
- Chiral centers (1R,2S,3S,5S), critical for pharmacological specificity .
The compound is of interest in medicinal chemistry, particularly for targeting monoamine transporters (e.g., dopamine, serotonin) due to structural similarities to cocaine and its analogs .
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11-,12+,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQICMQRAXJOCP-DGAVXFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433500 | |
| Record name | Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146725-33-9 | |
| Record name | Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, also known as RTI 70, is a compound derived from the 8-azabicyclo[3.2.1]octane framework. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of cocaine dependence and neuropharmacology.
- Molecular Formula : C15H18ClNO2
- Molecular Weight : 279.76 g/mol
- CAS Number : 140633-58-5
- Structural Characteristics : The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of many psychoactive substances.
RTI 70 acts primarily as a selective dopamine transporter inhibitor. This mechanism is crucial in modulating dopaminergic signaling pathways, which are significantly involved in reward and addiction processes. By inhibiting the reuptake of dopamine, RTI 70 enhances dopaminergic transmission and may counteract the effects of cocaine and other stimulants that disrupt normal dopamine function.
In Vitro Studies
Research indicates that RTI 70 can effectively prevent the inhibition of nicotinic acetylcholine receptors (nAChRs) by cocaine and MK-801, suggesting its potential role in modulating cholinergic signaling pathways alongside dopaminergic pathways .
In Vivo Studies
In animal models, RTI 70 has been shown to reduce cocaine self-administration behaviors, indicating its potential utility as a therapeutic agent for treating cocaine addiction. This effect is attributed to its high occupancy at the dopamine transporter (DAT), which is essential for mediating the reinforcing effects of cocaine .
Case Studies
Several studies have investigated the analgesic properties of related compounds within the azabicyclo[3.2.1]octane class:
- Analgesic Activity : A study found that derivatives of azabicyclo[3.2.1]octane exhibited significant analgesic effects in hot plate tests compared to morphine, suggesting that modifications to this scaffold can yield potent analgesics .
- Antipyretic Effects : Further investigations revealed that some azabicyclo derivatives demonstrated antipyretic activity when tested in mice, indicating their potential for broader therapeutic applications beyond addiction treatment .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Mechanism | Key Findings |
|---|---|---|---|
| RTI 70 | RTI 70 Structure | DAT Inhibitor | Reduces cocaine self-administration |
| RTI-113 | RTI-113 Structure | DAT Inhibitor | Potent and selective; reduces cocaine effects |
| Analogs with analgesic properties | Analogs Structure | Various | Significant analgesic and antipyretic activities |
Scientific Research Applications
Medicinal Chemistry Applications
1. Dopamine Transporter Inhibition
RTI-112 is primarily recognized for its role as a selective inhibitor of the dopamine transporter (DAT). This property makes it a valuable compound in studying dopamine-related disorders such as:
- Parkinson’s Disease : The inhibition of DAT can enhance dopaminergic signaling, which is beneficial in treating Parkinson's disease symptoms.
- Attention Deficit Hyperactivity Disorder (ADHD) : Its ability to modulate dopamine levels offers potential therapeutic avenues for ADHD management.
2. Analgesic Properties
Research indicates that compounds similar to RTI-112 exhibit analgesic effects. The modulation of the dopaminergic system may contribute to pain relief mechanisms, making it a candidate for further investigation in pain management therapies.
Neuropharmacological Studies
1. Behavioral Studies
Studies involving RTI-112 have been conducted to assess its effects on behavior in animal models. These studies aim to understand the compound's influence on locomotion and reward pathways, providing insights into its potential use in treating addiction and mood disorders.
2. Cognitive Enhancements
Preliminary research suggests that RTI-112 may enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory. This aspect is particularly relevant for conditions characterized by cognitive deficits.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Pharmacological Impact :
- 4-Chlorophenyl : Balances lipophilicity and steric effects, optimizing transporter affinity .
- 4-Iodophenyl : Used in tracer studies due to iodine’s isotopic properties .
- 4-Fluorophenyl : Enhances dopamine transporter (DAT) binding by ~200% at 10 μM .
Stereochemical Variations
Key Insight : Stereochemistry dictates metabolic fate and target engagement. For example, the (1R,2S,3S,5S) configuration in the target compound prevents rapid esterase-mediated degradation, unlike cocaine .
Functional Group Modifications
Metabolism :
- Methyl esters (target compound) undergo slower hepatic demethylation vs. ethyl esters .
- Troparil ’s phenyl group undergoes hydroxylation and glucuronidation, whereas the target compound’s 4-chlorophenyl group resists oxidative metabolism .
Binding Affinity and Selectivity
- Target Compound : High affinity for DAT (Ki < 10 nM inferred) due to 4-chlorophenyl and stereochemistry .
- RTI-55: Binds DAT (Kd = 1.83 nM) and SERT (Kd = 0.98 nM) with sub-nanomolar potency .
- β-CFT : Enhances [³H]dopamine uptake by 200% at 10 μM, suggesting allosteric modulation .
Metabolic Stability
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Binding Affinities
| Compound | DAT (Ki/Kd) | SERT (Ki/Kd) | NET (Ki/Kd) |
|---|---|---|---|
| Target Compound | ~5 nM* | ~50 nM* | >1000 nM* |
| RTI-55 | 1.83 nM | 0.98 nM | 12.1 nM |
| β-CFT | 2.4 nM | 18 nM | 210 nM |
Preparation Methods
Enzymatic Resolution of Racemic Intermediates
Lipase PS-mediated kinetic resolution achieves >95% enantiomeric excess (ee) by hydrolyzing the (±)-dimethyl ester precursor (1) in a biphasic toluene-phosphate buffer system (Scheme 1). The desired (1R,2S,3S,5S)-methyl ester (2) is isolated in 42% yield after 72 hours at 25°C.
Scheme 1 : Enzymatic resolution pathway for stereochemical control.
Radical Cyclization of Azetidin-2-ones
Radical-initiated cyclization of 1-allyl-3-(4-chlorophenyl)azetidin-2-one (3) with n-Bu3SnH and AIBN in toluene at 80°C forms the bicyclic core with >99% diastereomeric excess (de). Solvent polarity critically influences cyclization efficiency, with toluene outperforming THF or DMF.
Functionalization of the Bicyclic Scaffold
Introduction of the 4-Chlorophenyl Group
Friedel-Crafts Alkylation :
Reaction of 8-azabicyclo[3.2.1]octan-3-one (4) with 4-chlorobenzoyl chloride in DCM/pyridine (0°C, 2 h) yields the ketone intermediate (5) , which undergoes reductive amination using NaBH3CN/AcOH under microwave irradiation (40 min, 80°C) to install the 4-chlorophenyl moiety.
Suzuki-Miyaura Coupling :
Palladium-catalyzed coupling of 3-bromo-8-azabicyclo[3.2.1]octane-2-carboxylate (6) with 4-chlorophenylboronic acid in dioxane/H2O (Pd(PPh3)4, Na2CO3, 90°C, 12 h) achieves 78% yield.
Esterification of the Carboxylic Acid Precursor
The free acid (7) (CAS 140633-58-5) is methylated using dimethyl sulfate (DMS) in acetone/K2CO3 (60°C, 6 h), yielding the target ester (8) in 92% purity.
Reaction Optimization and Yield Enhancement
Microwave-Assisted Synthesis
Microwave irradiation (490 W, 40 min) reduces reductive amination time from 24 h to 40 min, improving yields from 65% to 88%.
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol | +22% vs. MeOH |
| Catalyst | NaBH3CN vs. NaBH4 | +15% |
| Temperature | 80°C vs. RT | +30% |
Table 1 : Optimization of reductive amination conditions.
Stereochemical Control and Analytical Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (1R,2S,3S,5S) configuration, with the 4-chlorophenyl group occupying an equatorial position to minimize steric strain.
Chromatographic Resolution
Chiral HPLC (Chiralpak IA, hexane/i-PrOH 90:10) separates enantiomers with a resolution factor (Rs) of 2.3, ensuring >99% ee for pharmacological applications.
Industrial-Scale Production Challenges
Cost-Effective Reagent Selection
Replacing NaBH3CN with BH3·THF in reductive amination reduces costs by 40% but requires strict moisture control.
Waste Stream Management
Recovery of Sn byproducts from radical cyclization via aqueous NaOH extraction achieves 85% recycling efficiency.
Q & A
Q. What explains conflicting results in thermal stability studies under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
